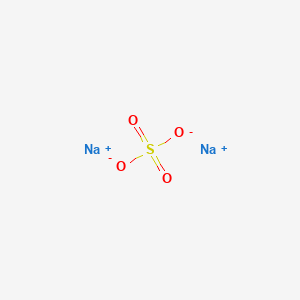

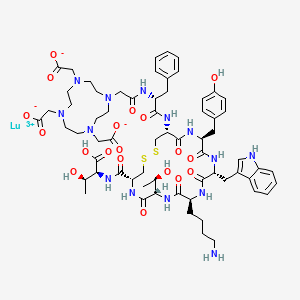

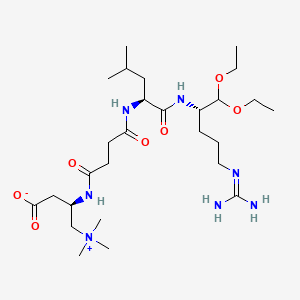

![molecular formula C10H18O B10786934 (1S,2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B10786934.png)

(1S,2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S,2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, also known as borneol, is a bicyclic organic compound with the molecular formula C10H18O. It is a white crystalline solid with a camphor-like odor. Borneol is naturally found in several essential oils and is widely used in traditional medicine, perfumery, and as a chemical intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Borneol can be synthesized through several methods. One common method involves the reduction of camphor using sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an alcoholic solvent such as ethanol or methanol, under reflux conditions. Another method involves the hydrogenation of isoborneol, which can be achieved using a palladium catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of borneol often involves the extraction from natural sources such as Dryobalanops aromatica and Blumea balsamifera. The essential oils from these plants are subjected to steam distillation, followed by crystallization to obtain pure borneol. Additionally, synthetic methods using camphor reduction are also employed on a larger scale for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

Borneol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: Borneol can be oxidized to camphor using oxidizing agents such as chromic acid, potassium permanganate, or nitric acid.

Reduction: Borneol can be reduced to isoborneol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Borneol can undergo substitution reactions, such as esterification with acetic anhydride to form borneol acetate.

Common Reagents and Conditions

Oxidation: Chromic acid, potassium permanganate, nitric acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acetic anhydride, sulfuric acid (as a catalyst).

Major Products Formed

Oxidation: Camphor.

Reduction: Isoborneol.

Substitution: Borneol acetate.

Scientific Research Applications

Borneol has a wide range of applications in scientific research:

Chemistry: Borneol is used as a chiral auxiliary in asymmetric synthesis and as a starting material for the synthesis of various organic compounds.

Biology: Borneol exhibits antimicrobial, anti-inflammatory, and analgesic properties, making it a subject of interest in biological studies.

Medicine: Borneol is used in traditional Chinese medicine for its purported benefits in improving blood circulation, relieving pain, and enhancing the delivery of other therapeutic agents.

Industry: Borneol is used in the production of perfumes, flavorings, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

Borneol exerts its effects through various molecular targets and pathways. It is known to interact with ion channels, such as the transient receptor potential (TRP) channels, which play a role in pain perception and inflammation. Borneol also modulates the activity of neurotransmitters, such as gamma-aminobutyric acid (GABA), contributing to its analgesic and sedative effects. Additionally, borneol enhances the permeability of the blood-brain barrier, facilitating the delivery of other therapeutic agents to the brain.

Comparison with Similar Compounds

Borneol is structurally similar to other bicyclic monoterpenes, such as camphor, isoborneol, and fenchol.

Camphor: Both borneol and camphor are derived from the same precursor, but camphor is the oxidized form of borneol.

Isoborneol: Isoborneol is the stereoisomer of borneol, differing in the configuration of the hydroxyl group.

Fenchol: Fenchol is another bicyclic monoterpene with a similar structure but differs in the position of the hydroxyl group.

Borneol is unique due to its specific stereochemistry and its ability to enhance the permeability of the blood-brain barrier, which is not a common property among similar compounds.

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(1S,2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7?,8-,10+/m0/s1 |

InChI Key |

DTGKSKDOIYIVQL-DXEWVWIPSA-N |

Isomeric SMILES |

C[C@]12CCC(C1(C)C)C[C@@H]2O |

Canonical SMILES |

CC1(C2CCC1(C(C2)O)C)C |

physical_description |

Solid; [Merck Index] Chunks or powder; [Alfa Aesar MSDS] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

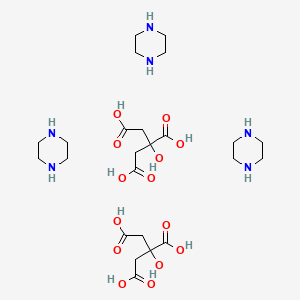

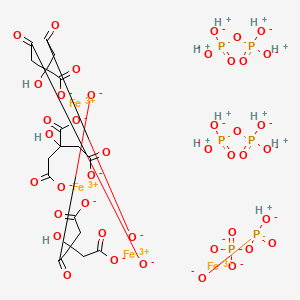

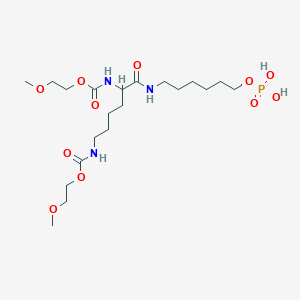

![2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B10786884.png)

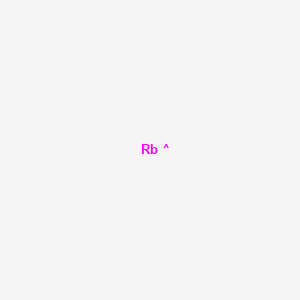

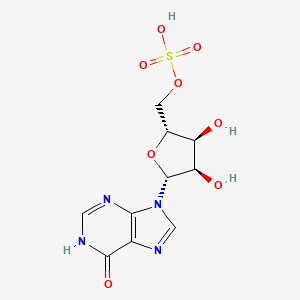

![(1R,2S,5Z,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10786897.png)

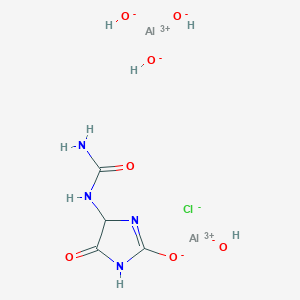

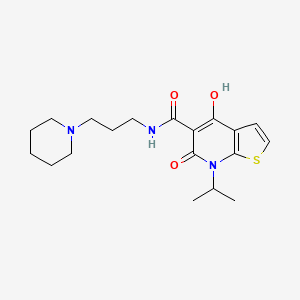

![[3-Cyano-5-[[[2,4-dimethyl-5-[6-(3-pyridinyl)-1H-imidazo[1,2-b]pyrazol-1-yl]phenyl]amino]carbonyl]phenyl]pentafluorosulfur](/img/structure/B10786929.png)